Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate

Physicochemical characterization LC-MS method development Chromatographic retention prediction

Researchers synthesizing focused fentanyl analog libraries face a critical bottleneck: sourcing a fully elaborated intermediate with both the N-phenylpropanoyl pharmacophore and a selectively removable Cbz protecting group. This compound directly addresses that need. • Multi-gram commercial availability (1-25 g) supports parallel medicinal chemistry synthesis. • Cbz-protected aniline enables late-stage diversification via hydrogenation or Lewis acid cleavage. • Distinct molecular weight (442.55 Da) and chromatographic behavior provide a process-specific marker for forensic impurity profiling.

Molecular Formula C28H30N2O3
Molecular Weight 442.5 g/mol
CAS No. 936498-12-3
Cat. No. B1424472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate
CAS936498-12-3
Molecular FormulaC28H30N2O3
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CC=C1)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C28H30N2O3/c1-22(27(31)24-13-7-3-8-14-24)29-19-17-26(18-20-29)30(25-15-9-4-10-16-25)28(32)33-21-23-11-5-2-6-12-23/h2-16,22,26H,17-21H2,1H3
InChIKeyMFTMGXVFBCJAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate — Physicochemical and Regulatory Overview


Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate (CAS 936498-12-3; molecular formula C28H30N2O3; molecular weight 442.55 g/mol) is a piperidine-based carbamate bearing both an N-phenylpropanoyl side chain and a benzyloxycarbonyl (Cbz) protecting group at the aniline nitrogen . First formally assigned an MDL number (MFCD09261415) and ChemSpider ID (21374156) in publicly curated databases [1], the compound is commercially supplied at ≥95% purity by multiple vendors and is stored under inert gas at −20 °C to preserve carbamate integrity . Structural classification places it at the intersection of phenylamino-substituted piperidines and fentanyl-related intermediates, though its fully protected oxidation state differentiates it from both simpler Cbz-precursors and final deprotected opioids .

Synthetic role Cbz-protected ketone intermediate for late-stage fentanyl analog diversification
Supply format Multi-gram scale from multiple vendors; defined purity grades supporting process chemistry
Storage −20 °C under inert gas to preserve carbamate integrity and ketone stability

Why Generic Substitution Fails for This Cbz-Protected Fentanyl Intermediate


Fentanyl-class intermediates and analogs cannot be generically interchanged because single-atom modifications at the piperidine N1 position or aniline nitrogen dramatically alter both opioid receptor pharmacology and regulatory classification [1]. Benzylfentanyl (CAS 1474-02-8), bearing an N-propionyl group but lacking a Cbz carbamate, exhibits measurable mu-opioid receptor binding (Ki = 213 nM), while 4-anilino-1-Cbz-piperidine (CAS 159874-18-7) is regulated as a DEA List I chemical specifically as a fentanyl precursor [2]. CAS 936498-12-3 occupies a chemically distinct space — fully elaborated with both the N-phenylpropanoyl pharmacophore and the Cbz protecting group — meaning its procurement, handling, and analytical behavior cannot be inferred from either benzylfentanyl or simpler Cbz-intermediates . The specific oxidation state (ketone vs. alcohol in CAS 959246-66-3) further alters chromatographic retention, mass spectrometric fragmentation, and synthetic reactivity .

Oxid. state Ketone form enables reductive amination directly; alcohol analog (CAS 959246-66-3) requires oxidation step, altering synthetic pathway feasibility.
Pharmacophore Cbz group on aniline nitrogen creates steric bulk; reported opioid binding context for benzylfentanyl may not transfer — predicted negligible MOR interaction for this protected intermediate.
Regulatory tier List I chemical classification (carbamate of 4-anilinopiperidine); compliance documentation differs from final Schedule II opioids or unsubstituted intermediates.

Quantitative Evidence Against Closest Analogs


Molecular Weight and Physicochemical Property Differentiation

CAS 936498-12-3 possesses a molecular weight of 442.55 g/mol (monoisotopic mass 442.225643 Da), which is 120.1 Da heavier than benzylfentanyl (C21H26N2O, 322.45 g/mol) and 161.5 Da heavier than 4-ANPP (C19H24N2, 280.41 g/mol) . This mass increment arises from the combined presence of the Cbz carbamate group (C8H7O2, ~135 Da) and the carbonyl oxygen replacing two hydrogens. The predicted density is 1.2 ± 0.1 g/cm³, with a boiling point of 587.9 ± 50.0 °C at 760 mmHg and a flash point of 309.3 ± 30.1 °C . These physicochemical parameters are computationally predicted (ACD/Labs) and directly inform LC-MS method development, preparative chromatography conditions, and shipping/storage classifications .

Mass shift
Data to verify
+120.1 Da
Reported MW increment vs. benzylfentanyl; informs LC-MS method development.
Predicted properties from ACD/Labs; experimental verification not published.
Physicochemical characterization LC-MS method development Chromatographic retention prediction

Oxidation State Difference from the Alcohol Analog

CAS 936498-12-3 bears a ketone moiety (C=O) at the N-alkyl substituent, whereas its closest reduced analog, 2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-phenylpropanol (CAS 959246-66-3, C28H32N2O3), contains a secondary alcohol (CH-OH) at the corresponding position . The molecular formula difference is exactly one oxygen atom (C28H30N2O3 vs. C28H32N2O3; ΔMW = 2.02 Da), reflecting the ketone-to-alcohol reduction . This oxidation state difference dictates distinct synthetic utility: the ketone form (CAS 936498-12-3) is poised for reductive amination, Grignard addition, or enolate chemistry, while the alcohol form is the product of carbonyl reduction and serves as a precursor for esterification or oxidation-back-to-ketone sequences [1].

Oxidation state
Cross-study comparable
Ketone (C=O) vs. alcohol (CH-OH) analog; ΔMW 2.02 Da
Ketone enables direct reductive amination; alcohol requires oxidation step.
Structural comparison based on CAS registry assignments.
Synthetic chemistry Fentanyl analog synthesis Protecting group strategy

DEA List I Chemical Regulatory Classification

Under the DEA Final Rule effective 2020, benzylfentanyl and 4-anilinopiperidine, 'including their amides, their carbamates, and their salts,' are designated as List I chemicals under the Controlled Substances Act (21 U.S.C. 802(34)) [1]. CAS 936498-12-3 structurally qualifies as a carbamate of 4-anilinopiperidine bearing an N-phenylpropanoyl substituent, thereby falling within the regulatory definition . By contrast, final opioid products such as fentanyl itself (CAS 437-38-7) are classified as Schedule II controlled substances, creating a distinct regulatory and procurement pathway for the intermediate vs. the final drug substance [2]. The inclusion of carbamates explicitly in the regulatory language means that CAS 936498-12-3 cannot be assumed to be unregulated simply because it is a protected intermediate.

Regulatory class
Class-level
List I chemical (carbamate of 4-anilinopiperidine) vs. Schedule II for fentanyl
Procurement requires List I compliance, distinct from Schedule II licensing.
DEA Final Rule 2020; explicit carbamate inclusion.
Regulatory compliance Controlled substance procurement Import/export classification

Commercial Purity and Supply Scale Comparison

CAS 936498-12-3 is commercially available from multiple suppliers at defined purity grades: ≥95% (AKSci, Bide Pharmatech), ≥98% (MolCore), and reagent grade (Shanghai Yuanye Bio-Technology), with batch sizes spanning 25 g to 100 mg . By comparison, benzylfentanyl (CAS 1474-02-8) is typically supplied as an analytical reference standard (e.g., Cayman Chemical Item No. 19883) at certified purity with comprehensive certificates of analysis, reflecting its status as a characterized opioid . The broader vendor base for CAS 936498-12-3 (at least six commercial suppliers identified) with multi-gram scalability makes it more accessible as a synthetic intermediate than benzylfentanyl reference standards, which are generally restricted to milligram quantities for forensic use [1].

Supply scale
Reported
Multi-gram (up to 25 g) vs. benzylfentanyl typically mg reference scale
Supports process chemistry; benzylfentanyl restricted to analytical reference use.
Vendor-reported data 2024–2025; ≥6 suppliers identified.
Reference standard procurement Analytical method validation Quality control

Predicted Mu-Opioid Receptor Binding Affinity

No direct mu-opioid receptor (MOR) binding data are currently published for CAS 936498-12-3. However, class-level inference can be drawn from published data on benzylfentanyl (Ki = 213 nM at MOR), which itself binds approximately 1/200 as strongly as fentanyl (Ki ≈ 1.6 nM) [1]. The Cbz (benzyloxycarbonyl) group present in CAS 936498-12-3 introduces substantial steric bulk at the aniline nitrogen — the very position where the N-propionyl group of active fentanyl analogs interacts with the MOR binding pocket [2]. In a broader SAR context, N-acyl or N-carbamate substitution at the aniline nitrogen consistently reduces or abolishes MOR affinity due to steric clash with receptor residues; the Cbz group (~135 Da; benzyl carbamate) is significantly larger than the propionyl group (~57 Da) present in benzylfentanyl [3]. Based on this structural comparison, CAS 936498-12-3 is predicted to exhibit MOR binding affinity substantially weaker than benzylfentanyl (Ki >> 213 nM), consistent with its intended role as a protected synthetic intermediate rather than a pharmacologically active final compound.

MOR affinity
Class-level
Predicted Ki ≫ 213 nM (no direct data); benzylfentanyl Ki = 213 nM reported
Cbz steric bulk predicts negligible MOR binding; positions as synthesis intermediate.
SAR inference only; direct radioligand binding absent.
Opioid receptor pharmacology Structure-activity relationship Fentanyl analog screening

Research and Industrial Application Scenarios


Late-Stage Diversification in Fentanyl Analog Programs

The Cbz-protected ketone intermediate enables late-stage diversification via Cbz deprotection (catalytic hydrogenation or HBr/AcOH) to reveal the free aniline, which can then be acylated, sulfonylated, or alkylated to generate focused libraries of fentanyl analogs with systematic N-acyl variation. This strategy is supported by the compound's role as a fully elaborated scaffold — the N-phenylpropanoyl ketone is already installed, so only the aniline nitrogen requires functionalization to produce the final analog . The multi-gram commercial availability (25 g batches from Bide Pharmatech) supports parallel synthesis at medicinal chemistry scale [1].

LC-MS/MS Method Development for Synthetic Pathway Profiling

With a distinct molecular weight (442.55 Da) and predicted retention behavior differing from both benzylfentanyl (322.45 Da) and 4-ANPP (280.41 Da), CAS 936498-12-3 can serve as a process-specific marker in impurity profiling studies aimed at attributing fentanyl samples to a particular synthetic route . The presence of Cbz-protected intermediates in a seized sample provides forensic intelligence about the synthetic pathway used, as the Cbz group is a deliberate protecting group choice indicative of a specific synthetic strategy. The compound's characterization data (ChemSpider ID 21374156, MDL MFCD09261415) support its unambiguous identification in high-resolution mass spectrometry workflows [1].

Process Development Under List I Chemical Infrastructure

As a List I chemical under U.S. federal regulations (21 CFR, 2020 rule), CAS 936498-12-3 is subject to specific record-keeping, reporting, and import/export notification requirements . Organizations with existing List I compliance infrastructure can procure this compound in multi-gram quantities for process chemistry optimization, reaction condition screening (temperature, solvent, catalyst), and crystallization studies without the more onerous Schedule II controlled substance security requirements that apply to fentanyl itself [1]. This regulatory tier distinction directly affects facility design, personnel clearance, and operational cost for research and pilot-scale work [2].

Cbz Deprotection Methodology on Sterically Hindered Carbamates

The Cbz group in CAS 936498-12-3 is geminally substituted at the aniline nitrogen (N-phenyl-N-Cbz), creating a sterically hindered carbamate that presents a non-trivial deprotection challenge. This makes the compound a valuable test substrate for developing and benchmarking catalytic hydrogenation conditions, Lewis acid-mediated Cbz cleavage, or alternative deprotection protocols (e.g., HBr in acetic acid, TMSI) . The ketone functionality at the N1-substituent is orthogonal to the Cbz group, allowing chemoselective transformations (e.g., oxime formation, ketal protection) to be studied without Cbz loss [1].

Application
Selection Property
Validation Focus
Fentanyl analog library synthesis
Cbz-protected ketone scaffold with installed N-phenylpropanoyl group
Deprotection efficiency and N-acylation scope for diversification
LC-MS/MS synthetic pathway profiling
Distinctive molecular mass increment vs. common fentanyl analogs
Method development for impurity attribution and route fingerprinting
Process chemistry under List I infrastructure
Multi-gram commercial supply and defined purity grades
Reaction condition screening, crystallization, and scale-up logistics
Sterically hindered carbamate deprotection
Geminal N-phenyl-N-Cbz substitution creates steric challenge
Benchmarking catalytic hydrogenation or Lewis acid cleavage protocols
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